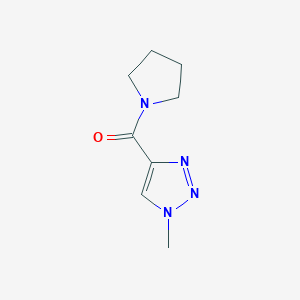![molecular formula C18H18N6O2S B2371191 2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034277-11-5](/img/structure/B2371191.png)
2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” is a complex organic molecule that contains several important functional groups and heterocyclic rings, including an indole ring, a 1,2,4-triazole ring, and a pyridazine ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The indole ring system is aromatic and planar, while the 1,2,4-triazole ring is also planar and can participate in hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of multiple heterocyclic rings and polar functional groups would likely make this compound relatively polar and potentially soluble in polar solvents .
Scientific Research Applications
Synthesis and Biological Applications
Heterocyclic Compound Synthesis : Various heterocyclic compounds, including pyridazine, triazole, and indole derivatives, have been synthesized for potential applications in medicine, agriculture, and industry due to their diverse biological activities. Compounds incorporating these moieties have been explored for antimicrobial, anticancer, and insecticidal activities (Kaplancikli et al., 2008), (Bhuiyan et al., 2006).
Antimicrobial and Anticancer Properties : Triazoles and pyridazine derivatives have been studied for their antimicrobial and anticancer properties, demonstrating significant activity against various bacterial and fungal strains, as well as human cancer cell lines. These findings underscore the potential of such compounds in developing new therapeutic agents (Hassan, 2013), (Abdelhamid et al., 2016).
Insecticidal Activity : Some heterocyclic compounds have been evaluated for their insecticidal activity against specific pests, highlighting the potential use of such molecules in developing safer and more effective insecticides (Fadda et al., 2017).
Anti-inflammatory and Antihistaminic Activities : Research on fused pyridazines has shown that they can exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting their utility in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Future Directions
Given the biological activity of many indole and 1,2,4-triazole containing compounds, this compound could be of interest for further study in medicinal chemistry . Potential areas of investigation could include synthesizing analogs of this compound and testing their biological activity, as well as investigating the mechanism of action of this compound .
properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-2-26-18-8-7-15-21-22-16(24(15)23-18)10-20-17(25)11-27-14-9-19-13-6-4-3-5-12(13)14/h3-9,19H,2,10-11H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLYERLYMKHBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)CSC3=CNC4=CC=CC=C43)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

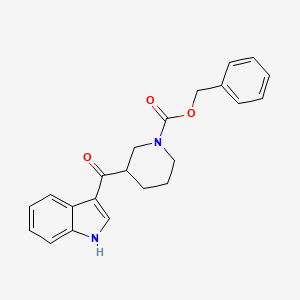
![1-[4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2371114.png)
![Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2371116.png)
![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)
![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)
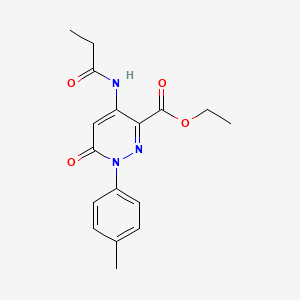
![Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2371122.png)
![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)
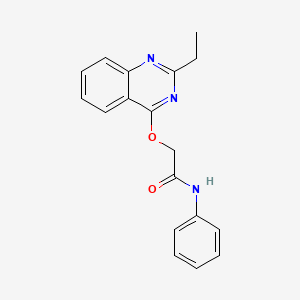
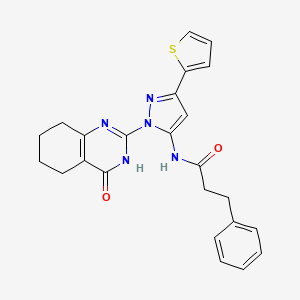
![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)
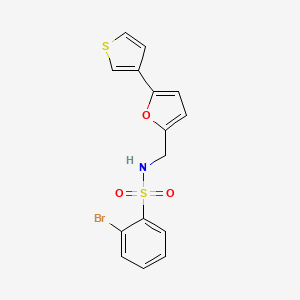
![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)
